molecular formula C9H18S2 B1216258 Hexanal-1,3-dithiane CAS No. 21777-32-2

Hexanal-1,3-dithiane

Cat. No.: B1216258
CAS No.: 21777-32-2
M. Wt: 190.4 g/mol
InChI Key: IEZIRVFWMLLTLQ-UHFFFAOYSA-N
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Description

Hexanal-1,3-dithiane is an organic compound with the molecular formula C9H18S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a pentyl group attached to the second carbon atom of the ring. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with pentanal in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Common acid catalysts used in this reaction include hydrochloric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2-pentyl-1,3-dithiane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the reaction and allow for easy separation of the product from the reaction mixture. Additionally, the reaction can be optimized by controlling the temperature, pressure, and reactant concentrations to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hexanal-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanal-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges through electron back-donation, making the compound a versatile intermediate in organic synthesis. The dithiane ring can also undergo ring-opening reactions, releasing reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane with no alkyl substitution. It is commonly used as a protecting group for carbonyl compounds.

    1,3-Dithiolane: Similar to dithianes but with a five-membered ring. It is also used as a protecting group and in various organic reactions.

    2-Methyl-1,3-dithiane: Similar to 2-pentyl-1,3-dithiane but with a methyl group instead of a pentyl group.

Uniqueness of Hexanal-1,3-dithiane

This compound is unique due to the presence of the pentyl group, which can influence its reactivity and physical properties. The longer alkyl chain can enhance the compound’s solubility in non-polar solvents and may affect its interaction with biological targets. Additionally, the pentyl group can provide steric hindrance, influencing the compound’s behavior in substitution reactions .

Properties

CAS No.

21777-32-2

Molecular Formula

C9H18S2

Molecular Weight

190.4 g/mol

IUPAC Name

2-pentyl-1,3-dithiane

InChI

InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3

InChI Key

IEZIRVFWMLLTLQ-UHFFFAOYSA-N

SMILES

CCCCCC1SCCCS1

Canonical SMILES

CCCCCC1SCCCS1

21777-32-2

Synonyms

hexanal-1,3-dithiane

Origin of Product

United States

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